molecular formula C10H6F2N2O2 B2643074 7-(Difluoromethyl)quinoxaline-5-carboxylic acid CAS No. 2248317-64-6

7-(Difluoromethyl)quinoxaline-5-carboxylic acid

Cat. No.: B2643074
CAS No.: 2248317-64-6
M. Wt: 224.167
InChI Key: PPQQTQCAYKQABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Difluoromethyl)quinoxaline-5-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)quinoxaline-5-carboxylic acid typically involves the addition of a diamine to a ketone carbonyl group, followed by the substitution of a halogen atom in an α-halo-β-ketoester. The dihydropyrazine ring is then oxidized with air oxygen to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and automated synthesis can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethyl)quinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield different quinoxaline derivatives with altered biological activities.

    Substitution: The difluoromethyl group can be substituted with other functional groups to create new derivatives with unique properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.

Major Products:

Scientific Research Applications

7-(Difluoromethyl)quinoxaline-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)quinoxaline-5-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes such as tyrosine kinase and C-MET kinase, which are involved in cell signaling pathways.

    Pathways Involved: It induces apoptosis (programmed cell death) and inhibits tubulin polymerization, which is crucial for cell division.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid
  • 2-Amino-3-(trifluoromethyl)quinoxaline
  • 2-(2-Aminothiazol-4-yl)-3-(trifluoromethyl)quinoxaline

Uniqueness: 7-(Difluoromethyl)quinoxaline-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and biological activity compared to other quinoxaline derivatives. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

7-(difluoromethyl)quinoxaline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-9(12)5-3-6(10(15)16)8-7(4-5)13-1-2-14-8/h1-4,9H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQQTQCAYKQABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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